6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine ring and the dimethylpyrimidine group. Common reagents used in these reactions include halogenated purines, piperazine derivatives, and dimethylpyrimidine precursors. The reactions are often carried out under controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Another compound with a dimethylpyrimidine moiety.
Uniqueness
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N8O |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C18H24N8O/c1-13-10-14(2)23-18(22-13)25-6-4-24(5-7-25)16-15-17(20-11-19-16)26(12-21-15)8-9-27-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
HVDRIZUONZMPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC)C |
Origin of Product |
United States |
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